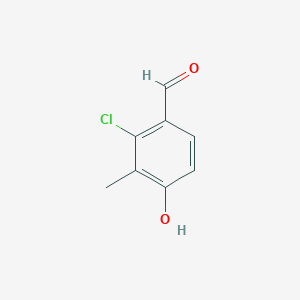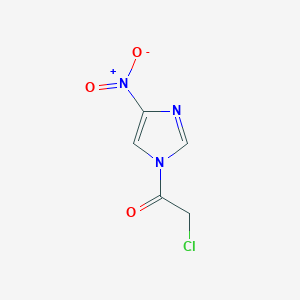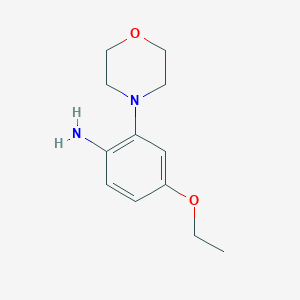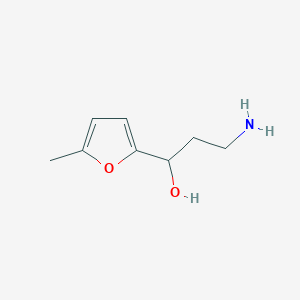
Benzaldehyde, 2-chloro-4-hydroxy-3-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzaldehyde, 2-chloro-4-hydroxy-3-methyl- is an organic compound with the molecular formula C8H7ClO2 It is a derivative of benzaldehyde, where the benzene ring is substituted with a chlorine atom at the 2-position, a hydroxyl group at the 4-position, and a methyl group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 2-chloro-4-hydroxy-3-methyl- can be achieved through several methods. One common approach involves the chlorination of 4-hydroxy-3-methylbenzaldehyde using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is typically carried out under controlled conditions to ensure selective chlorination at the 2-position.
Another method involves the use of 2-chloro-4-hydroxybenzaldehyde as a starting material, which is then methylated at the 3-position using a methylating agent like methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of Benzaldehyde, 2-chloro-4-hydroxy-3-methyl- often involves large-scale chlorination and methylation processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions.
化学反応の分析
Types of Reactions
Benzaldehyde, 2-chloro-4-hydroxy-3-methyl- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, reaction with sodium methoxide can replace the chlorine atom with a methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: 2-Chloro-4-hydroxy-3-methylbenzoic acid.
Reduction: 2-Chloro-4-hydroxy-3-methylbenzyl alcohol.
Substitution: 2-Methoxy-4-hydroxy-3-methylbenzaldehyde.
科学的研究の応用
Benzaldehyde, 2-chloro-4-hydroxy-3-methyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.
Industry: It is used in the production of dyes, fragrances, and other specialty chemicals.
作用機序
The mechanism of action of Benzaldehyde, 2-chloro-4-hydroxy-3-methyl- involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
Benzaldehyde, 2-chloro-4-hydroxy-: Lacks the methyl group at the 3-position.
Benzaldehyde, 4-hydroxy-3-methyl-: Lacks the chlorine atom at the 2-position.
Benzaldehyde, 2-chloro-3-methyl-: Lacks the hydroxyl group at the 4-position.
Uniqueness
Benzaldehyde, 2-chloro-4-hydroxy-3-methyl- is unique due to the presence of all three substituents (chlorine, hydroxyl, and methyl) on the benzene ring. This unique combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
特性
CAS番号 |
55289-24-2 |
|---|---|
分子式 |
C8H7ClO2 |
分子量 |
170.59 g/mol |
IUPAC名 |
2-chloro-4-hydroxy-3-methylbenzaldehyde |
InChI |
InChI=1S/C8H7ClO2/c1-5-7(11)3-2-6(4-10)8(5)9/h2-4,11H,1H3 |
InChIキー |
FWFKVTMRNBKYRA-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1Cl)C=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![3-Butyl-1,1,2-trimethyl-1h-benz[e]indolium hexafluorophosphate](/img/structure/B12091648.png)

![Silane, [2-bromo-4-(trifluoromethyl)phenyl]trimethyl-](/img/structure/B12091662.png)





